FD1024

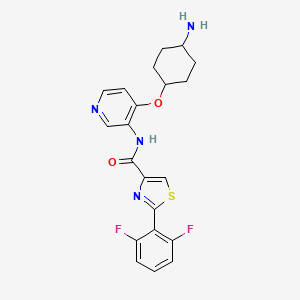

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H20F2N4O2S |

|---|---|

Molecular Weight |

430.5 g/mol |

IUPAC Name |

N-[4-(4-aminocyclohexyl)oxy-3-pyridinyl]-2-(2,6-difluorophenyl)-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C21H20F2N4O2S/c22-14-2-1-3-15(23)19(14)21-27-17(11-30-21)20(28)26-16-10-25-9-8-18(16)29-13-6-4-12(24)5-7-13/h1-3,8-13H,4-7,24H2,(H,26,28) |

InChI Key |

SYEYZQUZNVVCNN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1N)OC2=C(C=NC=C2)NC(=O)C3=CSC(=N3)C4=C(C=CC=C4F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the FastDigest Restriction Enzyme FD1024 BstXI

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the Thermo Scientific™ FastDigest™ BstXI restriction enzyme (Catalog #FD1024).

Recognition Sequence and Cleavage

The FastDigest BstXI enzyme recognizes the palindromic sequence CCANNNNN/NTGG and generates fragments with 3'-overhanging ends.[1][2] The cleavage site is indicated as follows:

5'...C C A N N N N N ↓ N T G G...3' 3'...G G T N ↑ N N N N N A C C...5'

Here, "N" represents any nucleotide. The enzyme cuts after the fifth "N" on the top strand and before the fifth "N" on the bottom strand, creating a 3' overhang of four undefined nucleotides.[1]

Quantitative Data Summary

The following tables summarize the key quantitative characteristics and performance data for FastDigest BstXI.

Table 1: General Properties and Reaction Conditions

| Property | Value / Condition |

| Catalog Number | This compound[3][4] |

| Recognition Site | CCANNNNN^NTGG[3][5][6] |

| Optimal Temperature | 37°C[3][5][7][8] |

| Incubation Time | 5-15 minutes[3][5] |

| Heat Inactivation | 80°C for 5 minutes[6][7] |

| Universal Buffer | 100% activity in FastDigest and FastDigest Green buffers[5] |

| Isoschizomers | No known isoschizomers[1] |

| Storage Buffer | 10 mM Tris-HCl (pH 7.4 @ 25°C), 300 mM NaCl, 1 mM DTT, 0.1 mM EDTA, 500 µg/ml Recombinant Albumin, 50% Glycerol[2] |

| Unit Definition | One unit digests 1 µg of λ (lambda) DNA in 1 hour at 37°C in a 50 µl reaction volume.[2] For FastDigest, 1 µL is sufficient to digest up to 1 µg of lambda DNA in 5 minutes.[7] |

Table 2: Methylation Sensitivity

| Methylation Type | Sensitivity |

| dam | Not sensitive.[2][7] |

| dcm | Blocked or impaired by overlapping dcm methylation.[2][6][7][8] To avoid this, use of a dam-, dcm- strain like GM2163 is recommended.[7] |

| CpG | Not sensitive.[2][7] |

Table 3: Number of Recognition Sites in Common DNA Substrates

| DNA Substrate | Number of BstXI Sites |

| λ (lambda) | 13[7] |

| ΦX174 | 3[7] |

| pBR322 | 0[7] |

| pUC57 | 0[7] |

| pUC18/19 | 0[7] |

| pTZ19R/U | 0[7] |

| M13mp18/19 | 0[7] |

Experimental Protocols

The following are detailed protocols for the use of FastDigest BstXI. All FastDigest enzymes are 100% active in the universal FastDigest buffer, eliminating the need for sequential digests when performing multiple digests.[5]

3.1. Standard Single DNA Digestion Protocol

This protocol is suitable for the digestion of plasmid DNA, PCR products, or genomic DNA.

Materials:

-

DNA sample

-

FastDigest BstXI (#this compound)

-

10X FastDigest Buffer or 10X FastDigest Green Buffer

-

Nuclease-free water

Procedure:

-

Set up the reaction mixture on ice. For a 20 µL total reaction volume, add the components in the following order:

-

Nuclease-free water: 15 µL

-

10X FastDigest Buffer: 2 µL

-

DNA (up to 1 µg): 2 µL

-

FastDigest BstXI: 1 µL

-

-

Mix the components gently by pipetting up and down, then centrifuge briefly to collect the contents at the bottom of the tube.[7]

-

Incubate the reaction at 37°C in a heat block or water bath for 5-15 minutes.[7]

-

(Optional) Inactivate the enzyme by incubating at 80°C for 5 minutes.[7]

-

The digested DNA is ready for downstream applications. If using FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel for analysis.[7]

3.2. Double Digestion Protocol

For a double digest, simply add 1 µL of each FastDigest enzyme to the reaction mixture. The total volume of enzymes should not exceed 1/10th of the total reaction volume.[7] The rest of the protocol remains the same as the single digest.

3.3. Downstream Applications

DNA modifying enzymes such as T4 DNA Ligase, Klenow Fragment, and alkaline phosphatases are 100% active in the FastDigest Buffer.[5] This allows for subsequent enzymatic steps to be performed directly in the same reaction mixture without buffer exchange or DNA purification. However, it is important to note that BstXI fragments can be difficult to ligate with T4 DNA Ligase due to the four undefined nucleotides in the 3'-cohesive ends.[1]

Visualizations

Diagram 1: Experimental Workflow for DNA Digestion

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. neb.com [neb.com]

- 3. FastDigest BstXI 100 μL (100 Reactions) | Buy Online | Thermo Scientific™ [thermofisher.com]

- 4. BstXI (10 U/μL) 500 units | Buy Online | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 5. cacheby.com [cacheby.com]

- 6. FastDigest Restriction Enzyme Selection Tool | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. BstXI [en.best-enzymes.com]

BstXI Restriction Endonuclease: A Technical Guide to Its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

BstXI is a Type IIP restriction endonuclease originally isolated from Bacillus stearothermophilus X.[1][2] Like other enzymes in this class, BstXI recognizes a specific palindromic DNA sequence and catalyzes the cleavage of the phosphodiester backbone within or near this recognition site.[3][4] This technical guide provides a comprehensive overview of the BstXI enzyme, focusing on its mechanism of action, biochemical properties, and relevant experimental protocols. The information is intended to support researchers in molecular biology, drug discovery, and other related fields in the effective application of this enzyme.

Biochemical Properties and Recognition Site

BstXI recognizes the palindromic sequence 5'-CCANNNNN↓NTGG-3' and cleaves the DNA downstream of the recognition sequence, as indicated by the arrow.[1][3] This cleavage results in a 3'-overhang of four bases. The enzyme is known to be a homodimer, a common characteristic of Type IIP restriction enzymes that recognize symmetric DNA sequences.

Methylation Sensitivity

The activity of BstXI can be influenced by the methylation status of its recognition sequence. Specifically, BstXI is sensitive to dcm methylation.[3][5] If the DNA substrate is methylated by the Dcm methylase, the cleavage activity of BstXI may be blocked or impaired.[3][5] However, the enzyme is not sensitive to dam or CpG methylation.[5]

Mechanism of Action

While a crystal structure for BstXI is not publicly available, its mechanism of action can be inferred from the well-characterized mechanisms of other Type II restriction endonucleases. The catalytic process is dependent on the presence of a divalent metal ion, typically Mg²⁺, which acts as a cofactor.

The proposed catalytic mechanism involves the following key steps:

-

DNA Binding and Recognition: The BstXI homodimer binds to the DNA and slides along the duplex until it encounters its specific recognition sequence.

-

Conformational Change: Upon recognition, both the enzyme and the DNA undergo a conformational change, leading to the proper positioning of the catalytic residues and the scissile phosphate in the active site.

-

Catalysis: A magnesium ion in the active site coordinates a water molecule, activating it for nucleophilic attack on the phosphorus atom of the phosphodiester bond. This leads to the hydrolysis of the bond and cleavage of the DNA backbone.

-

Product Release: After cleavage, the enzyme releases the DNA fragments.

The following diagram illustrates the generalized catalytic mechanism for a Type II restriction enzyme like BstXI.

Caption: Generalized catalytic cycle of the BstXI restriction enzyme.

Quantitative Data Summary

The optimal reaction conditions for BstXI can vary slightly depending on the supplier due to differences in buffer composition and enzyme formulation. The following tables summarize the key quantitative data available from various commercial sources.

Table 1: Reaction Conditions

| Parameter | Jena Bioscience[1] | NEB[5] | Sigma-Aldrich[6] |

| Optimal Temperature | 50°C | 37°C | 45°C |

| Heat Inactivation | 65°C for 20 min | 80°C for 20 min | Not specified |

| Recommended Buffer | 1x Universal Buffer | 1x NEBuffer™ r3.1 | 1x SuRE/Cut Buffer H |

Table 2: Buffer Composition (1x)

| Buffer Component | Jena Bioscience (1x UB) | NEB (1x NEBuffer™ r3.1)[5] | Sigma-Aldrich (1x SuRE/Cut Buffer H)[6] |

| Tris-HCl | Proprietary | 50 mM (pH 7.9 @ 25°C) | 50 mM (pH 7.5 @ 37°C) |

| NaCl | Proprietary | 100 mM | 100 mM |

| MgCl₂ | Proprietary | 10 mM | 10 mM |

| DTT | Proprietary | Not specified | 1 mM |

| BSA/Recombinant Albumin | 100 µg/ml BSA | 100 µg/ml Recombinant Albumin | 100 µg/ml BSA |

Experimental Protocols

Standard Restriction Digest Protocol

This protocol is a generalized procedure for the digestion of 1 µg of DNA with BstXI.

Materials:

-

Purified DNA (1 µg)

-

BstXI enzyme

-

10x Reaction Buffer

-

Nuclease-free water

-

Microcentrifuge tubes

-

Pipettes and sterile tips

-

Water bath or heat block

Procedure:

-

Thaw the 10x reaction buffer, DNA, and nuclease-free water on ice. Keep the BstXI enzyme in a freezer until immediately before use, and then place it on ice.

-

Set up the reaction in a sterile microcentrifuge tube on ice in the following order:

Component Volume Final Concentration Nuclease-free water to 50 µl 10x Reaction Buffer 5 µl 1x DNA x µl 1 µg | BstXI (10 U/µl) | 1 µl | 10 units |

-

Gently mix the reaction by pipetting up and down. Do not vortex.

-

Briefly centrifuge the tube to collect the reaction mixture at the bottom.

-

Incubate the reaction at the optimal temperature for the specific BstXI product being used (see Table 1) for 1 hour.

-

To stop the reaction, either add EDTA to a final concentration of 20 mM or heat inactivate the enzyme according to the supplier's recommendation (see Table 1).

-

The digested DNA is now ready for analysis by gel electrophoresis or for use in downstream applications.

The following diagram outlines the general workflow for a restriction digest experiment.

Caption: A typical workflow for a BstXI restriction digest experiment.

Protocol for Determining Enzyme Activity

The activity of BstXI is typically defined as the amount of enzyme required to completely digest 1 µg of a specific substrate DNA (e.g., lambda DNA) in a 50 µl reaction volume in 1 hour under optimal conditions.[1][5]

Materials:

-

Substrate DNA (e.g., Lambda DNA) at 1 µg/µl

-

Serial dilutions of BstXI enzyme

-

10x Reaction Buffer

-

Nuclease-free water

-

Agarose gel electrophoresis system

Procedure:

-

Prepare a series of reaction tubes, each containing 1 µg of substrate DNA and the appropriate 1x reaction buffer in a final volume of 50 µl.

-

Add decreasing amounts of BstXI enzyme (e.g., 1.0, 0.5, 0.25, 0.125, 0.0625 units) to the respective tubes. Include a control tube with no enzyme.

-

Incubate all tubes at the optimal temperature for 1 hour.

-

Stop the reactions and add loading dye.

-

Run the samples on an agarose gel.

-

Visualize the DNA bands. The highest dilution of the enzyme that results in complete digestion of the substrate DNA is used to calculate the enzyme activity in units/µl.

Signaling Pathways

Currently, there is no information available in the scientific literature detailing any direct involvement of the BstXI enzyme in cellular signaling pathways. As a restriction endonuclease from a prokaryotic source, its primary biological function is in a restriction-modification system to protect the bacterium from foreign DNA, such as bacteriophage genomes. Therefore, a signaling pathway diagram involving BstXI cannot be provided.

Conclusion

BstXI is a valuable tool in molecular biology for DNA manipulation and analysis. While specific structural and detailed kinetic data for BstXI are not publicly available, its characterization as a Type IIP restriction enzyme provides a solid framework for understanding its mechanism of action. By adhering to the recommended reaction conditions and experimental protocols, researchers can effectively utilize BstXI for a variety of applications, including cloning, mapping, and RFLP analysis. Further research into the specific structural and catalytic properties of BstXI would provide a more complete understanding of this enzyme.

References

An In-depth Technical Guide to the Restriction Site Specificity of FD1024 (FastDigest BstXI)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the restriction enzyme FD1024, commercially known as FastDigest BstXI. It details the enzyme's recognition site specificity, optimal reaction conditions, and the experimental protocols for its use and characterization. This document is intended to serve as a valuable resource for professionals engaged in molecular biology, genetic engineering, and drug development involving nucleic acid manipulation.

Introduction to Restriction Endonucleases

Restriction endonucleases, or restriction enzymes, are a cornerstone of molecular biology, enabling precise cleavage of DNA at specific recognition sites.[1] These enzymes, naturally occurring in bacteria as a defense mechanism against foreign DNA, have been harnessed as powerful tools for a myriad of applications, including gene cloning, DNA mapping, and genetic screening.[1][2] The specificity of a restriction enzyme for its unique recognition sequence is paramount to its utility and reliability in these experimental contexts.[3]

This compound is a FastDigest restriction enzyme, BstXI, which is part of an advanced line of enzymes designed for rapid DNA digestion.[4] These enzymes are characterized by their high efficiency, completing digestions in as little as 5-15 minutes, and their 100% activity in a universal buffer system, which simplifies experimental design, particularly for double or multiple digestions.[4]

This compound (FastDigest BstXI) Specificity and Characteristics

The defining feature of this compound is its specific recognition and cleavage sequence. The enzyme's properties are summarized in the table below.

| Property | Specification |

| Product Name | FastDigest BstXI |

| Catalog Number | This compound[4][5] |

| Recognition Sequence | 5'-CCANNNNN↓NTGG-3' |

| 3'-GGTN↑NNNNNACC-5'[4] | |

| Cleavage Site | As indicated by ↓ and ↑ |

| Enzyme Type | Type IIs Restriction Endonuclease |

| Methylation Sensitivity | Cleavage is impaired by overlapping dcm methylation. Not affected by Dam or CpG methylation.[4] |

| Supplied Buffers | 10X FastDigest Buffer, 10X FastDigest Green Buffer[4] |

| Storage Temperature | -20°C[4][5] |

Experimental Protocols

This protocol outlines the standard procedure for digesting DNA using this compound (FastDigest BstXI).

Materials:

-

This compound (FastDigest BstXI) enzyme[4]

-

10X FastDigest or 10X FastDigest Green Buffer[4]

-

DNA sample (plasmid, PCR product, or genomic DNA)

-

Nuclease-free water

-

Heat block or water bath

Procedure:

-

Thaw the 10X FastDigest or FastDigest Green Buffer, gently vortex, and spin down.

-

Set up the reaction mixture on ice as follows:

| Component | Volume for 20 µL reaction | Final Concentration |

| Nuclease-free water | to 20 µL | |

| 10X FastDigest or FastDigest Green Buffer | 2 µL | 1X |

| DNA | up to 1 µg | |

| This compound (FastDigest BstXI) | 1 µL |

-

Mix the components gently and spin down the tube.[4]

-

Incubate at 37°C for 5-15 minutes.[4]

-

(Optional) Inactivate the enzyme by heating at 80°C for 5 minutes.[4]

-

The digested DNA is ready for downstream applications. If using the FastDigest Green Buffer, the reaction can be loaded directly onto an agarose gel for electrophoresis.[4]

Figure 1: Standard workflow for DNA digestion using this compound.

The following is a generalized protocol that outlines the key steps involved in experimentally determining the recognition and cleavage site of a putative restriction enzyme like this compound. This process typically involves digesting a variety of DNA substrates with known sequences and analyzing the resulting fragments.

Materials:

-

Purified candidate restriction enzyme (e.g., this compound)

-

A panel of DNA substrates with known sequences (e.g., pUC19, Lambda phage DNA, ΦX174 DNA)[4]

-

Appropriate 10X reaction buffer

-

DNA ladder

-

Agarose gel electrophoresis system

-

DNA sequencing reagents and equipment

-

Bioinformatics software for sequence analysis

Procedure:

-

Initial Digestion Panel:

-

Digest multiple DNA substrates (pUC19, Lambda DNA, etc.) with the enzyme under optimal conditions (e.g., 37°C for 1 hour).

-

Run the digested products on an agarose gel alongside an undigested control and a DNA ladder.

-

The number of fragments generated for each substrate provides an initial estimate of the number of recognition sites.[4]

-

-

Fragment Size Analysis and Mapping:

-

From the gel, estimate the sizes of the restriction fragments.

-

Using bioinformatics tools, perform a virtual digest of the known substrate sequences with all possible recognition sequences of a given length (e.g., 6-8 base pairs).

-

Compare the in-silico digestion patterns with the experimental fragmentation pattern to identify candidate recognition sequences.

-

-

Cleavage Site Determination (Primer Extension Assay):

-

Design a fluorescently labeled oligonucleotide primer that binds upstream of a predicted recognition site on a linear DNA template.

-

Perform a DNA sequencing reaction (Sanger method) using the labeled primer and the template DNA to generate a sequencing ladder.

-

In a separate reaction, digest the template DNA with the restriction enzyme. Then, perform a primer extension reaction using the same labeled primer and a DNA polymerase. The polymerase will extend the primer until it reaches the cleavage site.

-

Run the products of the sequencing reaction and the primer extension reaction side-by-side on a denaturing polyacrylamide gel.

-

The band from the primer extension product will migrate to a position on the gel corresponding to the nucleotide immediately 5' to the cleavage site, allowing for precise identification of the cut position.

-

-

Confirmation and Characterization:

-

Confirm the recognition sequence and cleavage site using additional DNA substrates.

-

Investigate the influence of factors like temperature, buffer composition, and DNA methylation on enzyme activity and specificity (star activity).

-

Figure 2: Workflow for determining restriction site specificity.

Conclusion

This compound (FastDigest BstXI) is a highly efficient and specific restriction endonuclease vital for various molecular biology applications. Its recognition sequence, 5'-CCANNNNN↓NTGG-3', and its compatibility with a universal buffer system make it a convenient tool for rapid and reliable DNA manipulation. The protocols and data presented in this guide offer a comprehensive resource for the effective utilization and understanding of this enzyme's specificity, ensuring precision and reproducibility in experimental workflows.

References

- 1. jackwestin.com [jackwestin.com]

- 2. Restriction enzymes and their use in molecular biology: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution of sequence specificity in a restriction endonuclease by a point mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. FastDigest BstXI 100 μL (100 Reactions) | Buy Online | Thermo Scientific™ [thermofisher.com]

BstXI: A Comprehensive Technical Guide to a Type IIP Restriction Enzyme

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the restriction enzyme BstXI, detailing its classification, enzymatic properties, and application in molecular biology. All quantitative data is presented in clear, structured tables, and key experimental protocols are outlined. Diagrams illustrating the enzymatic workflow and logical relationships are provided to enhance understanding.

Executive Summary

BstXI is a Type IIP restriction endonuclease that recognizes a specific palindromic DNA sequence and catalyzes the cleavage of the phosphodiester backbone.[1][2] Its utility in recombinant DNA technology is significant, though tempered by specific sensitivities and the nature of the DNA ends it generates. This document serves as a core reference for the effective use of BstXI in a laboratory setting.

Classification and Characteristics of BstXI

BstXI is unequivocally classified as a Type IIP restriction enzyme.[1][2] This classification is based on its recognition of a palindromic DNA sequence and cleavage within or immediately adjacent to that recognition site.

2.1 Recognition Site and Cleavage Pattern

BstXI recognizes the sequence 5'-CCANNNNNNTGG-3' and cleaves downstream of the recognition sequence, producing a 3'-overhanging end.[1][3] The precise cleavage site is as follows:

5'-CCA NNNNN↓NTGG-3' 3'-GGT N↑NNNNN ACC-5'[1]

The presence of five undefined nucleotides (N) within the cohesive ends makes the ligation of BstXI-digested fragments challenging with T4 DNA ligase.[3]

2.2 Isoschizomers and Neoschizomers

Currently, BstXI is not known to have any isoschizomers or neoschizomers.[3] Isoschizomers are restriction enzymes that recognize the same DNA sequence and cleave at the same position, while neoschizomers recognize the same sequence but cleave at a different position.

Quantitative Enzymatic Parameters

The optimal activity of BstXI is dependent on several key factors, including buffer composition, temperature, and the methylation status of the substrate DNA. The following tables summarize the critical quantitative data for the effective use of BstXI from various suppliers.

Table 1: Reaction Conditions for Optimal BstXI Activity

| Parameter | Condition | Source |

| Optimal Temperature | 37°C or 50°C | Jena Bioscience[4] |

| Heat Inactivation | 80°C for 5 or 20 minutes | Thermo Fisher Scientific[5], NEB[6] |

| Unit Definition | One unit digests 1 µg of λ DNA in 1 hour at 37°C in a 50 µl reaction | NEB[6] |

Table 2: Buffer Composition and Activity

| Buffer | Relative Activity (%) | Supplier |

| NEBuffer™ r1.1 | <10 | NEB[6] |

| NEBuffer™ r2.1 | 50 | NEB[6] |

| NEBuffer™ r3.1 | 100 | NEB [6] |

| rCutSmart™ Buffer | 25 | NEB[6] |

| FastDigest Buffer | 100 | Thermo Fisher Scientific[5] |

| Universal Buffer (UB) | 100 | Jena Bioscience [4] |

3.1 Methylation Sensitivity

The activity of BstXI is significantly affected by dcm methylation. Cleavage may be impaired or completely blocked if the recognition site overlaps with a dcm methylation site.[5][6] It is not sensitive to dam methylation.[6] To ensure efficient digestion of potentially methylated DNA, it is recommended to use a dam-, dcm- bacterial strain for plasmid propagation.[5]

Experimental Protocols

4.1 Standard DNA Digestion Protocol

This protocol provides a general guideline for the digestion of plasmid DNA with BstXI.

-

Reaction Setup: In a sterile microcentrifuge tube, combine the following components in the specified order:

-

Nuclease-free water to a final volume of 50 µl

-

5 µl of 10x reaction buffer (e.g., NEBuffer™ r3.1 or Universal Buffer)

-

1 µg of substrate DNA

-

1 µl of BstXI (10 units)

-

-

Incubation: Mix the reaction gently by pipetting and incubate at 37°C or 50°C (refer to supplier recommendations) for 1 hour.[4][6] For larger DNA fragments or genomic DNA, incubation time may need to be extended.

-

Reaction Termination: Inactivate the enzyme by heating the reaction at 80°C for 20 minutes.[1][2][6]

-

Analysis: The digested DNA can be analyzed by agarose gel electrophoresis.

4.2 Double Digestion Protocol

When performing a double digest with BstXI and another restriction enzyme, it is crucial to ensure buffer compatibility. If both enzymes are 100% active in the same buffer, they can be added simultaneously. If buffer conditions differ, a sequential digestion is recommended.

Visualized Workflows and Pathways

Diagram 1: BstXI Restriction Digestion Workflow

Caption: A flowchart illustrating the key steps in a standard BstXI restriction digest.

Diagram 2: BstXI Methylation Sensitivity Logic

Caption: Decision diagram for BstXI activity based on dcm methylation status.

Conclusion

BstXI is a valuable Type IIP restriction enzyme for specific applications in molecular cloning and DNA analysis. A thorough understanding of its recognition site, cleavage pattern, optimal reaction conditions, and sensitivity to dcm methylation is paramount for its successful implementation in experimental workflows. The information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize BstXI in their research endeavors.

References

An In-depth Technical Guide to the Methylation Sensitivity of FD1024 (BstXI)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the restriction enzyme FD1024 (BstXI) and its sensitivity to various types of DNA methylation, including dam, dcm, and CpG methylation. Understanding these sensitivities is critical for accurate experimental design and data interpretation in molecular biology, epigenetics, and drug development.

Introduction to this compound (BstXI) and DNA Methylation

This compound, commercially known as BstXI, is a Type II restriction endonuclease that recognizes the asymmetric sequence 5'-CCANNNNN↓NTGG-3' and cleaves downstream of the recognition site, as indicated by the arrow.[1] Its utility in molecular cloning and DNA analysis can be significantly impacted by the methylation status of its recognition sequence or the flanking DNA.

DNA methylation, a fundamental epigenetic mechanism, involves the addition of a methyl group to DNA bases, primarily adenine and cytosine. In prokaryotes, Dam and Dcm methyltransferases are prevalent, while in eukaryotes, CpG methylation is a key regulator of gene expression.[2] The activity of restriction enzymes can be blocked, impaired, or unaffected by these methylations, depending on the specific enzyme and the location of the methylated base.

Methylation Sensitivity Profile of this compound (BstXI)

The cleavage activity of BstXI is distinctly affected by different types of methylation. The following sections and tables summarize its sensitivity to dam, dcm, and CpG methylation.

Summary of BstXI Methylation Sensitivity

The following table provides a qualitative summary of BstXI's sensitivity to common types of methylation as reported by commercial suppliers.

| Methylation Type | Recognition Sequence of Methylase | Overlapping Sequence with BstXI | Effect on BstXI Cleavage | Reference |

| dam | GA TC | No direct overlap | Not Sensitive | [1] |

| dcm | CC WGG (W = A or T) | Potential for overlap | Blocked or Impaired by some combinations of overlapping methylation | [1][3][4] |

| CpG | C G | No direct overlap | Not Sensitive (to standard CpG methylation) | [1] |

Sensitivity to Hemimethylation with 5-Methyl-deoxycytosine

A study by Nelson et al. (1993) investigated the effect of extensive cytosine methylation on one strand of a DNA duplex (hemimethylation). In this experimental setup, all cytosine residues on one strand were replaced with 5-methyl-deoxycytosine. The results for BstXI are presented below.

| Substrate | Description | Effect on BstXI Cleavage | Reference |

| Hemimethylated DNA | One strand contains 5-methyl-deoxycytosine at every cytosine position. | Completely Protected from Digestion | [5][6] |

This finding highlights a critical distinction: while BstXI is not sensitive to standard, site-specific CpG methylation, its activity is completely blocked by the dense, non-native methylation pattern of a fully 5-methylcytosine substituted strand.[5][6]

Logical Framework of BstXI Methylation Sensitivity

The decision-making process for predicting BstXI activity based on the methylation status of the substrate DNA can be visualized as follows.

Caption: Logical flow for determining BstXI cleavage activity based on methylation type.

Experimental Protocols

This section outlines a detailed methodology for assessing the methylation sensitivity of a restriction enzyme like BstXI.

Preparation of Methylated DNA Substrate (In Vitro)

This protocol describes the preparation of a dcm-methylated substrate. A similar protocol can be adapted for other methyltransferases (e.g., M.SssI for CpG methylation).

Materials:

-

Unmethylated DNA substrate (e.g., a plasmid or PCR product containing the BstXI recognition site)

-

Dcm methyltransferase

-

S-adenosylmethionine (SAM), the methyl group donor

-

Methyltransferase reaction buffer

-

Nuclease-free water

-

DNA purification kit

Procedure:

-

Set up the methylation reaction in a sterile microcentrifuge tube:

-

1 µg of unmethylated DNA substrate

-

2 µL of 10X Dcm methyltransferase buffer

-

4 units of Dcm methyltransferase

-

1 µL of SAM (e.g., 32 mM)

-

Nuclease-free water to a final volume of 20 µL

-

-

Mix gently by pipetting.

-

Incubate at 37°C for 1 hour.

-

To inactivate the methyltransferase, heat the reaction at 65°C for 20 minutes.

-

Purify the methylated DNA using a suitable DNA purification kit to remove the enzyme, buffer components, and SAM.

-

Elute the purified methylated DNA in nuclease-free water or a suitable buffer.

-

Quantify the concentration of the methylated DNA.

Restriction Digestion Assay

Materials:

-

Purified methylated DNA from section 4.1

-

Unmethylated control DNA (the same substrate as in 4.1)

-

This compound (BstXI) restriction enzyme

-

10X reaction buffer for BstXI

-

Nuclease-free water

-

Agarose gel electrophoresis system

-

DNA loading dye

-

DNA ladder

Procedure:

-

Set up two restriction digest reactions for each substrate (methylated and unmethylated): a digest reaction and a no-enzyme control. For the methylated substrate:

-

Reaction 1 (BstXI digest):

-

~500 ng of methylated DNA

-

2 µL of 10X BstXI reaction buffer

-

1 µL of BstXI (e.g., 10 units)

-

Nuclease-free water to a final volume of 20 µL

-

-

Reaction 2 (No-enzyme control):

-

~500 ng of methylated DNA

-

2 µL of 10X BstXI reaction buffer

-

Nuclease-free water to a final volume of 20 µL

-

-

-

Repeat step 1 for the unmethylated control DNA.

-

Incubate all reactions at the optimal temperature for BstXI (typically 37°C) for 1 hour.

-

Stop the reactions by adding DNA loading dye.

-

Analyze the digestion products by agarose gel electrophoresis. Run all samples on the same gel, including a DNA ladder.

-

Visualize the gel under UV light and compare the banding patterns. Inhibition or impairment of cleavage will be evident by the presence of undigested or partially digested DNA in the methylated substrate lane, compared to the fully digested unmethylated substrate.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing restriction enzyme sensitivity to DNA methylation.

Caption: Workflow for determining the methylation sensitivity of BstXI.

Conclusion

The restriction enzyme this compound (BstXI) exhibits a specific sensitivity to DNA methylation. It is insensitive to dam and standard CpG methylation but is inhibited by certain overlapping dcm methylation patterns.[1] Furthermore, dense hemimethylation with 5-methyl-deoxycytosine completely blocks its activity.[5][6] These characteristics must be taken into account when designing experiments involving BstXI, particularly when working with DNA propagated in dcm-positive E. coli strains or when analyzing DNA with unusual methylation patterns. The experimental protocols provided in this guide offer a framework for empirically testing the methylation sensitivity of BstXI or other restriction enzymes in your specific experimental context.

References

- 1. neb.com [neb.com]

- 2. neb.com [neb.com]

- 3. BstXI [en.best-enzymes.com]

- 4. neb.com [neb.com]

- 5. Restriction endonuclease cleavage of 5-methyl-deoxycytosine hemimethylated DNA at high enzyme-to-substrate ratios - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Restriction endonuclease cleavage of 5-methyl-deoxycytosine hemimethylated DNA at high enzyme-to-substrate ratios - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Utilizing BstXI with Engineered Compatible Ends for Seamless DNA Ligation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the strategic use of the BstXI restriction enzyme in molecular cloning. While BstXI lacks naturally compatible ends with other restriction enzymes, this document details a powerful approach: the rational design of BstXI recognition sites to generate complementary overhangs, enabling efficient and directed DNA ligation. This technique is particularly valuable for complex cloning projects requiring precise assembly of DNA fragments.

The BstXI Restriction Enzyme: A Unique Tool for DNA Engineering

BstXI, sourced from Bacillus stearothermophilus X, is a Type IIP restriction enzyme with a distinct recognition sequence and cleavage pattern. Understanding its properties is fundamental to its application in advanced cloning workflows.

Recognition Sequence and Cleavage

BstXI recognizes the asymmetric sequence CCANNNNN'NTGG. The enzyme cleaves downstream of the recognition sequence, generating a 4-nucleotide 3' overhang. The sequence of this overhang is determined by the five undefined nucleotides ('N') within the recognition site.

Table 1: Characteristics of the BstXI Restriction Enzyme

| Property | Description |

| Recognition Sequence | 5'-CCANNNNN'NTGG-3' |

| 3'-GGTN'NNNNNACC-5' | |

| Cleavage Site | Cleaves after the fifth 'N' on the top strand and before the fifth 'N' on the bottom strand. |

| Generated Ends | 4-nucleotide 3' overhangs (sticky ends). |

| Isoschizomers | No known isoschizomers. |

| Heat Inactivation | Can be inactivated by incubation at 80°C for 20 minutes[1]. |

The Principle of Engineered Compatibility

The core challenge in using BstXI for ligation is the undefined nature of its overhangs. However, this challenge can be transformed into a key advantage through strategic sequence design. By defining the 'N' nucleotides in the BstXI recognition sites of both the vector and the insert, it is possible to create perfectly complementary single-stranded overhangs.

For a successful ligation, the 4-nucleotide 3' overhang of the insert must be the reverse complement of the 4-nucleotide 3' overhang of the vector. This principle allows for highly specific and directional cloning that is not possible with many other restriction enzymes.

dot

Figure 1: Principle of Engineered BstXI Compatibility. By defining the 'N' sequences in the vector and insert, complementary overhangs are generated after BstXI digestion, allowing for directional ligation.

Experimental Workflow

The successful implementation of BstXI-mediated cloning with engineered ends involves a multi-step process, from the initial design and preparation of the DNA fragments to the final transformation and screening of recombinant clones.

References

An In-depth Technical Guide to the Applications of FastDigest BstXI in Molecular Cloning

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the FastDigest BstXI restriction enzyme, detailing its utility in molecular cloning workflows. It is designed to offer researchers, scientists, and drug development professionals the technical information necessary to effectively integrate this enzyme into their experimental designs. The document covers the fundamental characteristics of FastDigest BstXI, its advantages within the FastDigest system, detailed experimental protocols, and visual representations of key processes.

Introduction to FastDigest BstXI

FastDigest BstXI is a Type IIP restriction enzyme that recognizes the palindromic sequence 5'-CCANNNNN↓NTGG-3' and cleaves downstream of the recognition site, generating a 3'-overhang.[1] It originates from Bacillus stearothermophilus X1.[2] As part of the Thermo Scientific FastDigest line of restriction enzymes, it offers significant advantages in terms of speed and simplicity in molecular cloning applications.[3][4][5] All FastDigest enzymes are 100% active in a single universal buffer, which streamlines single, double, and multiple digestions.[3][4][5][6][7] This eliminates the need for sequential digests and buffer changes, saving considerable time and reducing the potential for error.[4][5]

Core Characteristics and Advantages

The primary advantages of using FastDigest BstXI stem from its inclusion in the FastDigest system. The universal buffer system is a key feature, allowing for the simultaneous digestion of DNA with multiple FastDigest enzymes.[3][4][5][6][7] This is a significant improvement over traditional methods that often require different buffers for different enzymes, necessitating sequential digestions and DNA purification between steps.

Key Advantages:

-

Speed: Complete digestion of various DNA substrates (plasmid, genomic, PCR products) is achieved in 5-15 minutes.[3][4][5][7][8]

-

Simplicity: A single universal buffer for all 176 FastDigest enzymes simplifies reaction setup.[3][5][6]

-

Efficiency: The system is designed to eliminate star activity, even with prolonged incubation times.[5][8]

-

Downstream Compatibility: The FastDigest buffer is compatible with downstream applications such as ligation with T4 DNA Ligase, dephosphorylation, and end-repair reactions, often without the need for DNA purification.[3][5][7][8]

-

Direct Gel Loading: The optional FastDigest Green Buffer contains a density reagent and two tracking dyes, allowing for direct loading of the reaction mixture onto an agarose gel.[3][5][7][9]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using FastDigest BstXI.

Table 1: FastDigest BstXI Recognition and Cleavage Site

| Feature | Description |

| Recognition Sequence | 5'-CCANNNNNNTGG-3' |

| Cut Site | 5'-CCANNNNN↓NTGG-3' |

| Generated Ends | 3'-overhanging sticky ends |

Table 2: Reaction Conditions and Performance

| Parameter | Value / Condition |

| Standard Incubation Time | 5-15 minutes[3][4][5][7] |

| Incubation Temperature | 37°C[10] |

| Heat Inactivation | 80°C for 5 minutes[10] |

| Universal Buffer | 1X FastDigest Buffer or 1X FastDigest Green Buffer[10] |

| Enzyme Unit Definition | 1 µL of enzyme digests 1 µg of substrate DNA in 5-15 minutes[5][9] |

| Substrate Digestion Capacity (1 µL of enzyme in 5 min) | up to 1 µg of lambda DNA, 1 µg of plasmid DNA, 0.2 µg of PCR product, or 1 µg of genomic DNA[10] |

| Methylation Sensitivity | Cleavage is impaired by overlapping Dcm methylation[10] |

Table 3: Compatibility of FastDigest Buffer with Downstream Enzymes

| Enzyme | Activity in FastDigest Buffer |

| T4 DNA Ligase | 75-100%[10] |

| Klenow Fragment | 100%[10] |

| T4 DNA Polymerase | 100%[10] |

| FastAP Thermosensitive Alkaline Phosphatase | 100%[10] |

Note: T4 DNA Ligase requires the addition of ATP to a final concentration of 0.5 mM.[3][5][7]

Experimental Protocol: Subcloning into a Plasmid Vector

This protocol outlines a general workflow for subcloning a DNA fragment into a plasmid vector using FastDigest BstXI.

Materials:

-

DNA insert (e.g., PCR product, or a fragment from another plasmid)

-

Recipient plasmid vector with a BstXI site

-

FastDigest BstXI (Thermo Scientific #FD1024)

-

10X FastDigest Green Buffer or 10X FastDigest Buffer

-

T4 DNA Ligase and 10X T4 DNA Ligase Buffer (with ATP)

-

Nuclease-free water

-

Competent E. coli cells

-

Appropriate antibiotic selection plates and liquid media

Methodology:

Step 1: Restriction Digestion of Vector and Insert

-

Set up the following digestion reactions in separate microcentrifuge tubes:

| Component | Vector Digestion | Insert Digestion |

| Nuclease-free water | to 30 µL | to 30 µL |

| 10X FastDigest Green Buffer | 3 µL | 3 µL |

| Plasmid Vector (1 µg) | X µL | - |

| DNA Insert (~0.2 µg) | - | Y µL |

| FastDigest BstXI | 1 µL | 1 µL |

| Total Volume | 30 µL | 30 µL |

-

Mix gently by pipetting and spin down the contents.

-

Incubate the reactions at 37°C for 15 minutes.

-

(Optional but recommended) Inactivate the enzyme by heating at 80°C for 5 minutes.

-

Load a 5 µL aliquot of each reaction directly onto an agarose gel to verify complete digestion.

Step 2: Ligation of Insert into Vector

-

Set up the ligation reaction. A 3:1 molar ratio of insert to vector is a good starting point.

| Component | Volume |

| Digested Vector (e.g., 50 ng) | X µL |

| Digested Insert (3:1 ratio) | Y µL |

| 10X T4 DNA Ligase Buffer | 2 µL |

| T4 DNA Ligase | 1 µL |

| Nuclease-free water | to 20 µL |

| Total Volume | 20 µL |

-

Mix gently and incubate at room temperature (22°C) for 10 minutes, or at 4°C overnight for higher efficiency.

Step 3: Transformation

-

Add 5-10 µL of the ligation mixture to a tube of competent E. coli cells.

-

Incubate on ice for 30 minutes.

-

Heat-shock the cells at 42°C for 45-60 seconds.

-

Immediately return the tube to ice for 2 minutes.

-

Add 950 µL of pre-warmed SOC or LB medium.

-

Incubate at 37°C for 1 hour with shaking.

-

Plate 100-200 µL of the cell suspension onto agar plates containing the appropriate antibiotic for selection.

-

Incubate the plates at 37°C overnight.

Step 4: Analysis of Clones

-

Pick several colonies and grow them overnight in liquid culture.

-

Perform a miniprep to isolate the plasmid DNA.

-

Verify the presence and orientation of the insert by restriction digestion analysis or sequencing.

Visualizing Workflows and Concepts

The following diagrams illustrate the experimental workflow and the advantages of the FastDigest system.

Caption: Molecular cloning workflow using FastDigest BstXI.

Caption: Comparison of traditional and FastDigest workflows.

Conclusion

FastDigest BstXI, as part of the broader FastDigest enzyme system, offers a robust and efficient solution for molecular cloning. The universal buffer system and rapid digestion times significantly accelerate experimental workflows, reduce handling errors, and provide flexibility for single and multiple digests. The compatibility of the reaction buffer with common downstream enzymes further streamlines the process from digestion to cloning. For researchers in basic science and drug development, the adoption of FastDigest BstXI can lead to faster results and more efficient cloning strategies.

References

- 1. BstXI [en.best-enzymes.com]

- 2. Complete Genome Sequence and Methylome Analysis of Bacillus Strain X1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. selectscience.net [selectscience.net]

- 5. nsk.dia-m.ru [nsk.dia-m.ru]

- 6. FastDigest Value Pack | Thermo Fisher Scientific - US [thermofisher.com]

- 7. fishersci.ca [fishersci.ca]

- 8. Thermo Scientific FastDigest BstXI 100 μL (100 Reactions) | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.no]

- 9. FastDigest BstXI - FAQs [thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Methodological & Application

Application Notes and Protocols for FD1024 (FastDigest BstXI) Digestion of Plasmid DNA

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the use of Thermo Scientific™ FastDigest™ BstXI (FD1024) for the digestion of plasmid DNA. The FastDigest system is designed for rapid and efficient DNA digestion, with all enzymes being 100% active in a universal buffer, allowing for flexible and streamlined workflows.[1]

Introduction

FastDigest BstXI is a restriction endonuclease that recognizes the sequence 5'-CCANNNNN↓NTGG-3' and cleaves the DNA as indicated.[1] It is part of the FastDigest line of enzymes, which are characterized by their ability to digest DNA in 5-15 minutes in the universal FastDigest or FastDigest Green Buffer.[1] This allows for rapid single, double, or multiple digestions in a single reaction tube, eliminating the need for sequential digestions.[1] The enzyme is ideally suited for various molecular biology applications, including cloning, and is active on plasmid, genomic, and viral DNA, as well as PCR products.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for setting up a FastDigest BstXI reaction for plasmid DNA.

Table 1: Recommended Reaction Conditions

| Parameter | Condition |

| Incubation Temperature | 37°C |

| Incubation Time | 5 minutes |

| Thermal Inactivation | 80°C for 5 minutes |

| Recommended Buffer | 1X FastDigest Buffer or 1X FastDigest Green Buffer |

Data sourced from the Thermo Fisher Scientific product manual.[1]

Table 2: Standard Reaction Setup for Plasmid DNA Digestion

| Component | Volume for 20 µL Reaction | Volume for 30 µL Reaction | Volume for 50 µL Reaction |

| Nuclease-free water | 15 µL | 17 µL | 30 µL |

| 10X FastDigest or 10X FastDigest Green Buffer | 2 µL | 2 µL | 5 µL |

| Plasmid DNA (up to 1 µg) | 2 µL | 10 µL (~0.2 µg for PCR product) | 10 µL (5 µg for genomic DNA) |

| FastDigest BstXI (1 FDU/µL) | 1 µL | 1 µL | 5 µL |

| Total Volume | 20 µL | 30 µL | 50 µL |

Note: 1 µL of FastDigest BstXI is sufficient to digest up to 1 µg of plasmid DNA in 5 minutes.[1] The volume of DNA can be adjusted based on its concentration, with a corresponding adjustment in the volume of nuclease-free water.

Table 3: Scaling Up Plasmid DNA Digestion

| DNA Amount | FastDigest Enzyme Volume | 10X FastDigest Buffer Volume | Total Reaction Volume |

| 1 µg | 1 µL | 2 µL | 20 µL |

| 2 µg | 2 µL | 2 µL | 20 µL |

| 3 µg | 3 µL | 3 µL | 30 µL |

| 4 µg | 4 µL | 4 µL | 40 µL |

| 5 µg | 5 µL | 5 µL | 50 µL |

For larger scale digestions (e.g., 100 µg of DNA), it is recommended to use 5-10 µL of enzyme in a 500 µL reaction volume and incubate for 16 hours.[2]

Experimental Protocols

Standard Digestion of Plasmid DNA

This protocol is suitable for the routine digestion of up to 1 µg of plasmid DNA.

Materials:

-

FastDigest BstXI (this compound)

-

10X FastDigest Buffer or 10X FastDigest Green Buffer

-

Plasmid DNA

-

Nuclease-free water

-

Microcentrifuge tubes

-

Heat block or water bath set to 37°C and 80°C

Procedure:

-

At room temperature, combine the following components in a microcentrifuge tube in the order listed:

-

15 µL of nuclease-free water

-

2 µL of 10X FastDigest or 10X FastDigest Green Buffer

-

2 µL of plasmid DNA (up to 1 µg)

-

1 µL of FastDigest BstXI

-

-

Gently mix the reaction by pipetting up and down, then spin down the contents briefly.

-

Incubate the reaction at 37°C for 5 minutes.

-

(Optional) Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.

-

The digested DNA is now ready for downstream applications. If FastDigest Green Buffer was used, the reaction can be loaded directly onto an agarose gel for analysis.[1]

Double Digestion with another FastDigest Enzyme

All FastDigest enzymes are 100% active in the universal FastDigest buffer, enabling efficient double digestions.

Procedure:

-

Follow the standard protocol (3.1), but in step 1, add 1 µL of each FastDigest enzyme.

-

The combined volume of enzymes should not exceed 1/10th of the total reaction volume.[1]

-

Incubate at 37°C for 5-15 minutes, according to the recommendations for the specific enzymes.

Important Considerations

-

Methylation Sensitivity: FastDigest BstXI cleavage is impaired by overlapping dcm methylation. To avoid this, it is recommended to use a dam-, dcm- E. coli strain for plasmid propagation, such as GM2163.[1]

-

FastDigest Green Buffer: This buffer includes a density reagent and two tracking dyes (blue and yellow), allowing for direct loading of the reaction mixture onto an agarose gel.[1][2] The blue dye migrates with 3-5 kb DNA fragments, while the yellow dye migrates faster than 10 bp fragments in a 1% agarose gel.[1] For applications requiring fluorescence analysis, the colorless FastDigest Buffer is recommended.[1]

-

Star Activity: While FastDigest enzymes are designed to not show star activity even in prolonged incubations, it is good practice to follow the recommended protocol.[1] Star activity can be influenced by factors such as high glycerol concentration.[3]

-

Downstream Applications: Enzymes used in common downstream applications such as ligation, blunting, and dephosphorylation reactions have 100% activity in the FastDigest and FastDigest Green Buffers.[1]

Visualized Workflow

The following diagrams illustrate the experimental workflow for a standard plasmid digestion and the decision-making process for buffer selection.

Caption: Workflow for FastDigest BstXI plasmid DNA digestion.

Caption: Buffer selection guide for FastDigest reactions.

References

Application Notes and Protocols for FastDigest BstXI Digestion of PCR Products

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient digestion of PCR products using the Thermo Scientific™ FastDigest™ BstXI restriction enzyme. The FastDigest system is designed for rapid and complete digestion of DNA, making it an ideal choice for various downstream applications, including cloning.

Introduction

FastDigest BstXI is a restriction endonuclease that recognizes the sequence CCA(N)5/NTGG and cleaves the DNA, leaving a 3'-overhanging end. The FastDigest enzymes are a line of advanced restriction enzymes that offer significant advantages, including 100% activity in a universal buffer (FastDigest or FastDigest Green Buffer), enabling rapid digestion in as little as 5-15 minutes.[1] This eliminates the need for sequential digestions when using multiple FastDigest enzymes.[1] These enzymes are engineered to prevent star activity, even with prolonged incubation times.[1]

Key Experimental Considerations

-

PCR Product Purity: For optimal digestion, especially for downstream applications like cloning, it is recommended to purify the PCR product. Purification removes PCR additives like DMSO or glycerol, which can interfere with enzyme activity, and also removes the active thermophilic DNA polymerase that could alter the digested ends.[1][2] The Thermo Scientific™ GeneJET™ PCR Purification Kit is a suitable option for this purpose.[1][2]

-

Unpurified PCR Products: If digesting unpurified PCR products, the volume of the PCR reaction mixture should not exceed one-third of the total digestion reaction volume to minimize the inhibitory effects of PCR buffer components.[3] For a 30 µL digestion, it is recommended to use only 2 µL of the 10X FastDigest Buffer, as salts and ions are carried over from the PCR reaction.[4]

-

Methylation Sensitivity: BstXI cleavage can be impaired by overlapping dcm methylation.[1] To avoid this, it is advisable to use a dam-/dcm- E. coli strain, such as GM2163, for plasmid propagation if the template DNA is of plasmid origin.[1]

-

Glycerol Concentration: To prevent star activity, the final glycerol concentration in the reaction should be kept below 5%. This means the total volume of enzymes added should not exceed 1/10th of the total reaction volume.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for setting up a FastDigest BstXI digestion of a PCR product.

| Parameter | Recommended Value | Notes |

| Enzyme Volume | 1 µL | 1 µL of FastDigest BstXI is sufficient to digest up to 0.2 µg of a PCR product in 5 minutes.[1] |

| DNA Amount | ~0.2 µg | This is the recommended maximum amount of PCR product for a standard 30 µL reaction.[1] |

| 10X FastDigest Buffer | 2 µL (for unpurified PCR product in a 30 µL reaction)[4] or 3 µL (for purified PCR product in a 30 µL reaction) | The proprietary buffer ensures 100% enzyme activity.[4] FastDigest Green Buffer can be used for direct loading onto an agarose gel.[1] |

| Total Reaction Volume | 30 µL (for PCR products) | A larger volume may be used for scaling up the reaction. |

| Incubation Temperature | 37°C | This is the optimal temperature for FastDigest BstXI activity.[1] |

| Incubation Time | 5 minutes | For up to 0.2 µg of PCR product.[1] Incubation time can be extended if digestion is incomplete, as FastDigest enzymes are resistant to star activity with prolonged incubation.[1] |

| Enzyme Inactivation | 80°C for 5 minutes | This step is optional but recommended if the enzyme needs to be inactivated before downstream applications.[1] |

Experimental Protocol

This protocol details the steps for digesting a PCR product with FastDigest BstXI.

Materials:

-

FastDigest BstXI enzyme (e.g., Thermo Scientific #FD1024)[1]

-

10X FastDigest Buffer or 10X FastDigest Green Buffer

-

Purified or unpurified PCR product

-

Nuclease-free water

-

Microcentrifuge tubes

-

Pipettes and tips

-

Heat block or water bath set to 37°C and 80°C

Procedure:

-

Reaction Setup: Assemble the reaction components at room temperature in the following order:

Component Volume for Purified PCR Product Volume for Unpurified PCR Product Nuclease-free water to a final volume of 30 µL 17 µL 10X FastDigest or FastDigest Green Buffer 3 µL 2 µL PCR Product (~0.2 µg) X µL 10 µL FastDigest BstXI 1 µL 1 µL Total Volume 30 µL 30 µL -

Mixing: Gently mix the reaction by pipetting up and down, then briefly centrifuge the tube to collect the contents at the bottom.

-

Incubation: Incubate the reaction at 37°C for 5 minutes.

-

(Optional) Enzyme Inactivation: Inactivate the enzyme by incubating the reaction at 80°C for 5 minutes.

-

Analysis:

-

If using FastDigest Green Buffer , an aliquot of the reaction can be directly loaded onto an agarose gel for electrophoresis.[1]

-

If using the colorless FastDigest Buffer , add a loading dye before loading the sample onto the gel.

-

Visualized Experimental Workflow

The following diagram illustrates the workflow for digesting a PCR product with FastDigest BstXI.

Caption: Workflow for FastDigest BstXI digestion of PCR products.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete or no digestion | - Inhibitors in the PCR reaction mix.[6] - Insufficient amount of enzyme. - Recognition site is too close to the end of the PCR product.[7] - dcm methylation of the recognition site.[1] | - Purify the PCR product before digestion.[1] - Increase the amount of enzyme or prolong the incubation time.[4] - Ensure PCR primers are designed with sufficient flanking bases (typically 4-8) next to the restriction site.[3] - Use a dam-/dcm- E. coli strain for template propagation.[1] |

| Unexpected DNA bands (star activity) | - High glycerol concentration (>5%).[4] - Incorrect buffer composition. | - Ensure the enzyme volume is less than 1/10th of the total reaction volume.[5] - Use the recommended FastDigest buffer. |

| Smeared bands on the gel | - Nuclease contamination.[6] - Enzyme binding to DNA. | - Use fresh, nuclease-free water and reagents.[6] - Add SDS to the loading buffer to a final concentration of 0.1-0.5% to release the enzyme from the DNA.[6] |

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. Restriction Enzyme Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 4. FastDigest BstXI - FAQs [thermofisher.com]

- 5. Preparative Scale Digest of PCR products and Plasmids – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]

- 6. genscript.com [genscript.com]

- 7. Troubleshooting Common Issues with Restriction Digestion Reactions | Thermo Fisher Scientific - HK [thermofisher.com]

Application Note and Protocol: High-Efficiency Site-Directed Mutagenesis Using FD1024 (BstXI)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-directed mutagenesis (SDM) is an indispensable technique in molecular biology for studying protein structure-function relationships, validating drug targets, and engineering proteins with desired properties.[1] This application note describes a robust and efficient method for site-directed mutagenesis that utilizes the restriction enzyme FD1024 (BstXI) for rapid and reliable screening of desired mutants. By incorporating a silent BstXI recognition site along with the target mutation, researchers can significantly streamline the screening process, reducing the time and cost associated with sequencing multiple clones.[2]

This compound (BstXI) is a Type IIP restriction enzyme that recognizes the palindromic sequence CCANNNNN/NTGG.[3] This specific recognition sequence can often be silently introduced into a gene of interest without altering the amino acid sequence, making it an ideal tool for this mutagenesis strategy. This method involves a polymerase chain reaction (PCR)-based approach to introduce the desired mutation and the BstXI site into a plasmid, followed by a digestion step to eliminate the parental, unmutated plasmid and to screen for successful mutants.

Principle of the Method

The core of this technique lies in the design of mutagenic primers that serve two purposes: to introduce the specific mutation of interest and to create a new BstXI restriction site. The workflow begins with a PCR amplification of the entire plasmid using these primers. The newly synthesized plasmids will contain both the desired mutation and the BstXI site. The parental plasmid, being isolated from a Dam-methylating E. coli strain, is susceptible to digestion by DpnI, which specifically cleaves methylated DNA. Following DpnI treatment to remove the template DNA, the PCR product is used to transform competent E. coli. Plasmids isolated from the resulting colonies are then screened by a BstXI digestion. Plasmids that have successfully incorporated the primers will be linearized or cut into predictable fragments by BstXI, allowing for easy identification of positive clones.

Advantages of Using this compound (BstXI) in Site-Directed Mutagenesis

-

High Efficiency: The introduction of a unique restriction site allows for a definitive screening step, increasing the likelihood of identifying the correct mutant.

-

Rapid Screening: Restriction digestion is a faster and more cost-effective screening method compared to sequencing multiple colonies.[4]

-

Specificity: The defined recognition sequence of BstXI allows for precise engineering of a silent mutation for screening purposes.

-

Versatility: This method can be applied to introduce substitutions, deletions, or insertions.[5]

Data Presentation

Table 1: Properties of this compound (BstXI) Restriction Enzyme

| Property | Description |

| Product Code | This compound |

| Recognition Site | 5'-CCANNNNN↓NTGG-3' |

| Enzyme Type | Type IIP |

| Optimal Reaction Temperature | 37°C |

| Heat Inactivation | 80°C for 20 minutes |

| Methylation Sensitivity | Blocked by some combinations of overlapping dcm methylation. Not sensitive to dam methylation. |

Table 2: Comparison of Site-Directed Mutagenesis Efficiencies

| Method | Reported Efficiency | Key Features |

| QuikChange™ Site-Directed Mutagenesis Kit | Varies, can be lower for some targets | Employs a linear amplification method. |

| Transformer™ Site-Directed Mutagenesis Kit | Moderate to high | Utilizes a selection primer to eliminate parental plasmid. |

| MutaGene Phagemid in vitro Mutagenesis Kit | Moderate to high | Requires single-stranded DNA template. |

| SDM with BstXI Screening (Projected) | High (>90% expected) | PCR-based with restriction digest screening for high accuracy. |

Note: Efficiencies of commercial kits can vary based on the target gene and plasmid. The projected efficiency for the BstXI-based method is based on the high success rates reported for restriction digest screening methods.[6][7]

Experimental Protocols

Protocol 1: Primer Design for Introducing a BstXI Site

Successful mutagenesis starts with properly designed primers. The following guidelines will help in designing primers that incorporate both the desired mutation and a silent BstXI recognition site (CCANNNNN/NTGG).

-

Identify the Target Mutation: Locate the codon to be mutated in your gene of interest.

-

Introduce the Desired Mutation: Modify the nucleotide sequence of the codon to code for the new amino acid.

-

Incorporate a Silent BstXI Site: Scan the region around the mutation for a sequence that can be silently mutated to the BstXI recognition site (CCANNNNN/NTGG). Utilize the degeneracy of the genetic code to your advantage. Online tools can assist in identifying potential silent restriction sites.

-

Primer Design Parameters:

-

Primers should be between 25 and 45 nucleotides in length.

-

The melting temperature (Tm) should be ≥ 78°C.

-

The desired mutation and the BstXI site should be in the middle of the primer, flanked by 10-15 bases of correct sequence on both sides.

-

The GC content should be at least 40%.

-

The primers must end in one or more G or C bases.

-

The forward and reverse primers should be complementary to each other.

-

Example:

-

Original Sequence: ...GGT GCT GAC... (Gly-Ala-Asp)

-

Desired Mutation: Alanine to Serine (...GGT TCT GAC...)

-

Introduction of BstXI site (silent mutation): A hypothetical silent mutation could be engineered nearby. For the purpose of this example, let's assume a suitable location is found. The final primer sequence will contain both the A->T change for the mutation and the necessary changes for the BstXI site.

Protocol 2: PCR-Based Site-Directed Mutagenesis

This protocol utilizes a high-fidelity DNA polymerase to amplify the entire plasmid, incorporating the mutagenic primers.

Materials:

-

High-fidelity DNA polymerase (e.g., PfuUltra, Q5 High-Fidelity DNA Polymerase)

-

10X reaction buffer

-

dNTPs

-

Mutagenic forward and reverse primers

-

Plasmid DNA template (10-100 ng)

-

Nuclease-free water

Procedure:

-

Set up the PCR reaction in a thin-walled PCR tube on ice:

Component Volume (for 50 µL reaction) Final Concentration 10X Reaction Buffer 5 µL 1X dNTPs (10 mM) 1 µL 0.2 mM Forward Primer (10 µM) 1.5 µL 0.3 µM Reverse Primer (10 µM) 1.5 µL 0.3 µM Plasmid DNA Template X µL (10-100 ng) 0.2-2 ng/µL High-Fidelity DNA Polymerase 1 µL - | Nuclease-free water | to 50 µL | - |

-

Mix the components gently by pipetting and centrifuge briefly.

-

Perform thermal cycling using the following parameters (adjust annealing temperature and extension time based on the polymerase and plasmid size):

Step Temperature Time Cycles Initial Denaturation 95°C 2 minutes 1 Denaturation 95°C 30 seconds 18-25 Annealing 55-65°C 30 seconds Extension 68°C or 72°C 1 minute/kb of plasmid length Final Extension 68°C or 72°C 5 minutes 1 | Hold | 4°C | ∞ | |

Protocol 3: DpnI Digestion and Transformation

This step removes the parental methylated DNA template.

Materials:

-

DpnI restriction enzyme (10 U/µL)

-

10X DpnI reaction buffer (if not using a universal buffer)

-

Competent E. coli cells (e.g., DH5α)

-

SOC medium

-

LB agar plates with the appropriate antibiotic

Procedure:

-

Add 1 µL of DpnI directly to the 50 µL PCR product.

-

Incubate at 37°C for 1-2 hours.

-

Transform 5-10 µL of the DpnI-treated plasmid into competent E. coli cells following a standard transformation protocol (e.g., heat shock).

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

Protocol 4: Screening of Mutants using this compound (BstXI)

This protocol allows for the rapid identification of colonies containing the mutated plasmid.

Materials:

-

Plasmid miniprep kit

-

This compound (BstXI) restriction enzyme

-

10X FastDigest Buffer (or other compatible buffer)

-

Nuclease-free water

-

Agarose gel electrophoresis system

Procedure:

-

Inoculate individual colonies into liquid culture and grow overnight.

-

Isolate plasmid DNA from each culture using a miniprep kit.

-

Set up the BstXI digestion reaction for each plasmid prep:

Component Volume Plasmid DNA ~500 ng 10X FastDigest Buffer 2 µL This compound (BstXI) 1 µL | Nuclease-free water | to 20 µL |

-

Incubate at 37°C for 30-60 minutes.

-

Analyze the digestion products by agarose gel electrophoresis.

-

Positive Clones: Plasmids that have incorporated the BstXI site will be linearized or show the expected digestion pattern.

-

Negative Clones: Unmutated plasmids will remain uncut (supercoiled).

-

-

Select a positive clone and verify the mutation by DNA sequencing.

Mandatory Visualizations

Caption: Workflow for Site-Directed Mutagenesis using this compound (BstXI).

Caption: Logical flow of mutant selection with this compound (BstXI).

Conclusion

The use of this compound (BstXI) in a site-directed mutagenesis workflow offers a highly efficient and reliable method for generating specific DNA mutations. By incorporating a silent BstXI restriction site, the screening process is simplified, allowing for the rapid identification of positive clones. This approach is particularly valuable for high-throughput mutagenesis projects and for any researcher seeking to improve the efficiency and accuracy of their protein engineering and functional analysis studies.

References

- 1. Site-directed mutagenesis - Wikipedia [en.wikipedia.org]

- 2. blog.addgene.org [blog.addgene.org]

- 3. neb.com [neb.com]

- 4. Restriction digest screening facilitates efficient detection of site-directed mutations introduced by CRISPR in C. albicans UME6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neb.com [neb.com]

- 6. A comparison of three site-directed mutagenesis kits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for FD1024 in Restriction Fragment Length Polymorphism (RFLP) Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Restriction Fragment Length Polymorphism (RFLP) is a foundational technique in molecular biology used to identify variations in homologous DNA sequences.[1][2][3] This method leverages restriction enzymes to cut DNA at specific recognition sites, generating a unique pattern of DNA fragments.[1][2] Differences in these patterns between individuals or samples reveal genetic polymorphisms. RFLP has been a vital tool in various applications, including genetic mapping, disease analysis, paternity testing, and forensic science.[4][5][6][7]

This document provides detailed application notes and protocols for the use of the FastDigest restriction enzyme, FD1024 (BstXI), in RFLP analysis. This compound is a high-efficiency restriction enzyme that offers significant advantages in terms of speed and simplicity, making it an excellent choice for modern RFLP workflows.

This compound (FastDigest BstXI) Enzyme Specifications

This compound is a FastDigest restriction enzyme from Thermo Fisher Scientific, designed for rapid and efficient DNA digestion.[8] Its key features are summarized in the table below, making it highly suitable for high-throughput RFLP analysis.

| Feature | Specification |

| Enzyme | FastDigest BstXI (this compound) |

| Digestion Time | 5-15 minutes |

| Universal Buffer Compatibility | 100% activity in FastDigest and FastDigest Green buffers |

| Sequential Digestion | Eliminated due to universal buffer compatibility |

| Star Activity | No star activity in prolonged incubations |

| Thermal Inactivation | 80°C for 5 minutes |

| Substrates | Plasmid DNA, Genomic DNA, Viral DNA, PCR products |

Principle of RFLP Analysis

The core principle of RFLP lies in the differential cleavage of DNA by restriction enzymes due to sequence variations.[1][9] If a mutation alters a recognition site, the enzyme will no longer cut, resulting in a longer DNA fragment. Conversely, a mutation can create a new recognition site, leading to shorter fragments. These variations in fragment lengths are then visualized, typically by gel electrophoresis, to create a distinct banding pattern or "DNA fingerprint."[6]

Experimental Workflow for RFLP using this compound

The overall workflow for RFLP analysis using this compound involves several key steps, from DNA sample preparation to data interpretation.

Caption: A streamlined workflow for RFLP analysis using the this compound restriction enzyme.

Detailed Experimental Protocols

Protocol 1: Restriction Digestion of Genomic DNA with this compound

This protocol outlines the procedure for digesting genomic DNA using this compound.

Materials:

-

Purified genomic DNA (up to 1 µg)

-

This compound (FastDigest BstXI)

-

10X FastDigest Buffer or 10X FastDigest Green Buffer

-

Nuclease-free water

Procedure:

-

Reaction Setup: On ice, combine the following components in a microcentrifuge tube in the specified order:

| Component | Volume | Final Concentration |

| Nuclease-free water | to a final volume of 20 µL | - |

| 10X FastDigest Buffer | 2 µL | 1X |

| Purified Genomic DNA | X µL (up to 1 µg) | - |

| This compound Enzyme | 1 µL | 1 unit |

| Total Volume | 20 µL |

-

Mixing: Gently mix the reaction by pipetting up and down.

-

Incubation: Incubate the reaction at 37°C for 5-15 minutes. For larger amounts of genomic DNA (up to 5 µg), the incubation time can be extended to 30 minutes.[8]

-

Enzyme Inactivation: Inactivate the enzyme by heating the reaction at 80°C for 5 minutes.[8]

-

Proceed to Analysis: The digested DNA is now ready for analysis by agarose gel electrophoresis. If using the 10X FastDigest Green Buffer, the reaction can be loaded directly onto the gel.[8]

Protocol 2: Agarose Gel Electrophoresis and Visualization

This protocol describes how to separate and visualize the DNA fragments generated by this compound digestion.

Materials:

-

Digested DNA from Protocol 1

-

Agarose

-

1X TAE or TBE buffer

-

DNA loading dye (if not using FastDigest Green Buffer)

-

DNA ladder (molecular weight marker)

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

Procedure:

-

Gel Preparation: Prepare a 0.8-1.2% agarose gel in 1X TAE or TBE buffer, containing a DNA stain like ethidium bromide. The percentage of agarose will depend on the expected size of the DNA fragments.

-

Sample Loading: If not using FastDigest Green Buffer, add DNA loading dye to the digested DNA samples. Load the samples and a DNA ladder into the wells of the agarose gel.

-

Electrophoresis: Run the gel at a constant voltage (e.g., 80-120 V) until the loading dye has migrated a sufficient distance down the gel.

-

Visualization: Visualize the DNA fragments under UV light using a gel documentation system. The separated DNA fragments will appear as distinct bands.

Data Analysis and Interpretation

The resulting banding patterns on the agarose gel represent the RFLP profile. By comparing the patterns from different samples, one can identify genetic variations. The presence or absence of specific bands, or shifts in their molecular weights, indicate polymorphisms in the restriction sites.

Caption: Logical relationship between genotypes and expected RFLP banding patterns.

Troubleshooting

| Problem | Possible Cause | Recommendation |

| No DNA bands on the gel | Incomplete DNA extraction or degradation | Verify DNA integrity and concentration before digestion. |

| Inactive enzyme | Ensure proper storage and handling of this compound. | |

| Smearing of DNA bands | Too much DNA loaded | Optimize the amount of DNA used in the digestion. |

| Nuclease contamination | Use nuclease-free water and sterile techniques. | |

| Incomplete digestion (partial bands) | Insufficient incubation time | Increase incubation time to 15 minutes (or 30 minutes for >1µg gDNA). |

| Impure DNA | Re-purify the DNA sample. | |

| Unexpected bands | Star activity (unlikely with this compound) | Ensure correct buffer and reaction conditions are used. |

| DNA contamination | Use dedicated pipettes and a clean workspace. |

Conclusion

The FastDigest enzyme this compound offers a rapid and reliable solution for Restriction Fragment Length Polymorphism analysis. Its compatibility with a universal buffer system and short incubation times streamline the experimental workflow, allowing for higher throughput and faster results. By following the detailed protocols and guidelines presented in these application notes, researchers can effectively utilize this compound to investigate genetic diversity and identify polymorphisms with confidence.

References

- 1. microbenotes.com [microbenotes.com]

- 2. Restriction fragment length polymorphism - Wikipedia [en.wikipedia.org]

- 3. Restriction Fragment Length Polymorphism (RFLP) [ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. RFLP | PPTX [slideshare.net]

- 6. RFLP analysis | Research Starters | EBSCO Research [ebsco.com]

- 7. RFLP Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. Restriction Fragment Length Polymorphism (RFLP) [genome.gov]

Application Notes and Protocols for a 20 µL FastDigest BstXI Reaction

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for setting up a 20 µL reaction using the Thermo Scientific™ FastDigest™ BstXI restriction enzyme. FastDigest enzymes are designed for rapid DNA digestion, offering complete digestion in as little as 5-15 minutes in the universal FastDigest or FastDigest Green Buffer.[1][2]

I. Quantitative Data Summary